"1,3-Dibromo-5-fluoro-2-nitrobenzene" physical properties
"1,3-Dibromo-5-fluoro-2-nitrobenzene" physical properties
An In-depth Technical Guide to the Physical Properties of 1,3-Dibromo-5-fluoro-2-nitrobenzene
Abstract
This technical guide provides a comprehensive examination of the core physical properties of 1,3-Dibromo-5-fluoro-2-nitrobenzene (CAS No. 898128-02-4). As a polysubstituted aromatic compound, it serves as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical characteristics is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document synthesizes predicted data and established analytical principles to offer a detailed profile, including thermal properties, solubility, and spectroscopic signatures, tailored for a scientific audience.
Introduction: A Molecule of Synthetic Potential
1,3-Dibromo-5-fluoro-2-nitrobenzene is a highly functionalized aromatic compound. The strategic placement of two bromine atoms, a fluorine atom, and a nitro group on the benzene ring creates a molecule with multiple reactive sites. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Heck), the nitro group can be readily reduced to an amine for further derivatization, and the fluorine atom can modulate electronic properties and metabolic stability in drug candidates. This trifecta of functionality makes the compound a versatile intermediate. However, to effectively utilize this potential, a foundational understanding of its physical properties is not just beneficial—it is essential for predictable and reproducible science.
Core Physicochemical Characteristics
The physical state, stability, and solvent compatibility of a compound are dictated by its molecular structure. The interplay of the bulky, polarizable bromine atoms and the strongly electron-withdrawing nitro and fluoro groups results in a unique set of properties.
Quantitative physical data for this specific isomer is primarily based on computational predictions, which provide reliable estimates for process planning.
Table 1: Key Physical Properties of 1,3-Dibromo-5-fluoro-2-nitrobenzene
| Property | Value | Data Type | Source |
| CAS Number | 898128-02-4 | Experimental | [1] |
| Molecular Formula | C₆H₂Br₂FNO₂ | N/A | [1] |
| Molecular Weight | 298.89 g/mol | Calculated | [1][2][3] |
| Appearance | White to off-white solid | Experimental | [2] |
| Boiling Point | 241.2 ± 35.0 °C at 760 mmHg | Predicted | [3] |
| Density | 2.2 ± 0.1 g/cm³ | Predicted | [3] |
| Topological Polar Surface Area (TPSA) | 43.14 Ų | Calculated | [1] |
| LogP | 3.2589 | Calculated | [1] |
Solubility Profile: Guiding Solvent Selection
The principle of "like dissolves like" is the cornerstone of predicting solubility. With a calculated LogP of 3.2589, 1,3-Dibromo-5-fluoro-2-nitrobenzene is a nonpolar, lipophilic molecule.[1] This characteristic governs its solubility in common laboratory solvents.
Table 2: Predicted Solubility of 1,3-Dibromo-5-fluoro-2-nitrobenzene
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol | Insoluble to Very Sparingly Soluble | The molecule's nonpolar character and lack of hydrogen bond donors prevent significant interaction with highly polar, hydrogen-bonding solvents. |
| Polar Aprotic | Acetone, DMSO | Sparingly Soluble to Soluble | The dipole moment of the nitro group allows for some interaction with polar aprotic solvents, but solubility may be limited. |
| Nonpolar | Dichloromethane, Toluene, Hexane | Soluble to Freely Soluble | The nonpolar nature of the dibromofluorobenzene core allows for favorable van der Waals interactions with nonpolar solvents. |
Protocol: Experimental Solubility Assessment
A qualitative shake-flask method is a reliable and straightforward approach to verify predicted solubility, crucial for planning reactions or recrystallizations.
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Preparation: Dispense ~10 mg of 1,3-Dibromo-5-fluoro-2-nitrobenzene into separate, labeled vials.
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Solvent Addition: Add 1 mL of the chosen test solvent to each vial.
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Equilibration: Cap the vials and agitate at a consistent room temperature for several minutes (e.g., using a vortex mixer).
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Observation: Visually inspect for the presence of undissolved solid. The absence of solid indicates solubility.
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Classification: Categorize the result as "soluble," "sparingly soluble," or "insoluble." For more quantitative results, this method can be paired with techniques like HPLC to determine the concentration of the supernatant.[4]
Thermal Analysis: Melting Point as a Purity Indicator
The melting point is a critical physical constant that provides insight into the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities disrupt the crystal lattice, leading to a depressed and broader melting range.
Protocol: Capillary Melting Point Determination
This is the most common and accessible method for determining the melting point of a solid.[5]
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Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder until a 2-3 mm column of sample is packed into the sealed end.[6]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).[6]
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal liquefies (T₂). The melting range is reported as T₁ - T₂.
Caption: Standard workflow for capillary melting point determination.
Spectroscopic & Chromatographic Identity
While not physical properties in the classical sense, spectroscopic and chromatographic data are the fingerprints of a molecule, essential for structure confirmation and purity assessment.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. Their chemical shifts will be downfield due to the deshielding effects of the nitro and halogen substituents.
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¹³C NMR: Will display six signals for the six unique carbon atoms of the benzene ring. The carbon atoms attached to the electronegative substituents (NO₂, F, Br) will be significantly shifted.
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¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.
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Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of 298.89 g/mol . A key feature will be the characteristic isotopic pattern (M, M+2, M+4) resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
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Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretches, typically ~1530 cm⁻¹ and ~1350 cm⁻¹), as well as absorptions for C-Br, C-F, and aromatic C=C bonds.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for assessing the purity of the compound. The retention time is a characteristic property under defined conditions (column, mobile phase, flow rate), and the peak area allows for quantification of purity.
Caption: A typical analytical workflow for compound identification.
Safety and Handling
Proper handling is critical when working with any chemical, particularly functionalized nitroaromatics. While specific toxicological data for this compound is not thoroughly investigated, prudent laboratory practices are mandatory.[7]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
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Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
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Exposure Avoidance: Avoid all direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
References
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1,3-Dibromo-5-fluoro-2-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Chemsrc.com. Available from: [Link]
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Melting point determination. University of Calgary. Available from: [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022). Available from: [Link]
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1,3-Dibromo-2-fluoro-5-nitrobenzene. ChemBK. Available from: [Link]
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experiment (1) determination of melting points. SlideShare. (2021). Available from: [Link]
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Measuring the Melting Point. Westlab Canada. (2023). Available from: [Link]
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Determination of Melting Point. Loudoun County Public Schools. Available from: [Link]
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The Experimental Determination of Solubilities. ResearchGate. Available from: [Link]
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1,3-Dibromo-2-fluoro-5-nitrobenzene | CAS#:361436-26-2. Chemsrc. Available from: [Link]
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